[4-(3-METHYLBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE
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Overview
Description
4-(3-METHYLBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 3-methylbenzyl group and a 4-nitrophenyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE typically involves the reaction of 4-nitrobenzoyl chloride with 4-(3-methylbenzyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: 4-(3-methylbenzyl)piperazino(4-aminophenyl)methanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology and Medicine: In medicinal chemistry, 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE is investigated for its potential as a pharmacophore in drug design. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE depends on its interaction with biological targets. The compound may bind to specific receptors or enzymes, inhibiting their activity. For example, if it exhibits antimicrobial properties, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Comparison with Similar Compounds
- 4-(3-BENZYLPIPERAZINO)METHANONE
- 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE
- 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE
Comparison: Compared to its analogs, 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE is unique due to the presence of the 3-methylbenzyl group, which may influence its chemical reactivity and biological activity
Properties
IUPAC Name |
[4-[(3-methylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15-3-2-4-16(13-15)14-20-9-11-21(12-10-20)19(23)17-5-7-18(8-6-17)22(24)25/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAVQFNGISNHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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